molecular formula C20H16N2O4 B2830603 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 921919-00-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Cat. No. B2830603
CAS RN: 921919-00-8
M. Wt: 348.358
InChI Key: NTDJFTQUJXNFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Chemistry

Research on compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide often focuses on synthesizing novel heterocyclic compounds with potential biological activities. For instance, the synthesis of enaminones incorporating a dibromobenzofuran moiety serves as versatile precursors for novel azines, azolotriazines, and benzimidazo[2,1-c][1,2,4]triazines, demonstrating the compound's relevance in creating biologically active molecules (Sanad & Mekky, 2018).

Antiallergic and Antibacterial Agents

Several studies explore the antiallergic and antibacterial properties of compounds with similar structural features, indicating the potential application of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide in developing new therapeutic agents. Notably, compounds exhibiting potent serotonin-3 (5-HT3) receptor antagonistic activity and promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, have been synthesized and tested, underscoring the compound's relevance in medicinal chemistry (Harada et al., 1995).

Material Science Applications

The study of 2,5-furandicarboxylic acid and its derivatives, including amides and esters, reveals their importance in material science, particularly in synthesizing poly(ester amide)s with unique properties. These compounds' synthesis and characterization underscore their potential utility in developing new materials with tailored properties for specific applications (Wilsens et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources.

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-12-5-7-17-15(10-12)22(2)20(24)14-11-13(6-8-16(14)26-17)21-19(23)18-4-3-9-25-18/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDJFTQUJXNFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.